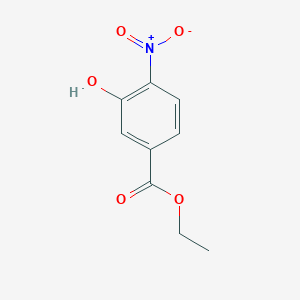

Ethyl 3-hydroxy-4-nitrobenzoate

Übersicht

Beschreibung

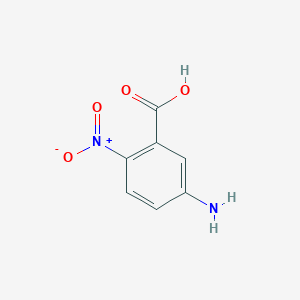

Ethyl 3-hydroxy-4-nitrobenzoate is a chemical compound that belongs to the family of nitrobenzoates. It is characterized by the presence of a nitro group and a hydroxy group attached to a benzene ring, which is further esterified with ethanol. Although the specific compound Ethyl 3-hydroxy-4-nitrobenzoate is not directly mentioned in the provided papers, the papers do discuss related compounds that share similar structural features and reactivity due to the presence of nitro groups and ester functionalities in the benzene ring.

Synthesis Analysis

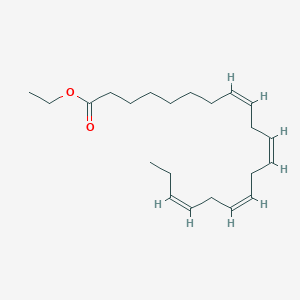

The synthesis of related compounds involves various chemical reactions that include aza-alkylation, intramolecular Michael cascade reactions, desulfonative dehydrogenation, and reactions with bromoacetophenone derivatives . For instance, Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared through a cascade of reactions starting with (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate . Similarly, alkyl 4-[(4'-substituted phenylsulfonyl)methyl]-3-nitrobenzoates are synthesized and their structures confirmed by spectroscopic methods .

Molecular Structure Analysis

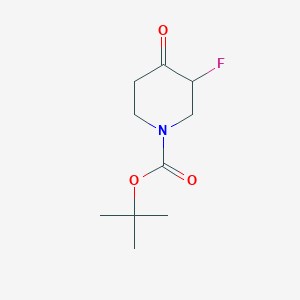

The molecular structure of these compounds is often determined using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of Ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate is elucidated, revealing a V-shaped molecule with a dihedral angle between the two benzene rings . The crystal structure of Ethyl 4-butylamino-3-nitrobenzoate shows an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif .

Chemical Reactions Analysis

The reactivity of the nitro group in these compounds significantly influences their chemical behavior. For instance, the presence of a nitro group in the 4-position increases the rate of alkaline hydrolysis of ethyl benzoate derivatives . The carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates is also discussed, highlighting the complex reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoate esters are closely related to their molecular structure. The presence of substituents such as nitro groups and ester functionalities can affect properties like solubility, melting point, and reactivity. The influence of substituents on the rates of alkaline hydrolysis is a case in point, where steric and mesomeric interactions play a significant role . The crystal structures often reveal intermolecular hydrogen bonding, which can influence the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Influence on Side-Chain Reactivity

Ethyl 3-hydroxy-4-nitrobenzoate plays a significant role in demonstrating the influence of nitro-group on side-chain reactivity. Research shows that the presence of a nitro group in certain positions can considerably alter the rates of alkaline hydrolysis of ethyl benzoate. Specifically, a nitro-group in the 4-position can increase the rate of hydrolysis significantly more than when in the 2-position. This is attributed to steric or mesomeric interactions in these systems, where a 3-O– substituent, for instance, strongly decreases the rate of hydrolysis of ethyl 4-nitrobenzoate due to mesomeric interaction between the 4-NO2 and the 3-O– substituents (Iskander, Tewfik, & Wasif, 1966).

Synthesis and Structural Characterization

Ethyl 3-hydroxy-4-nitrobenzoate is involved in the synthesis of novel compounds, such as 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester. This compound was prepared from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester, and its structure was confirmed by elemental analysis, IR, and 1H NMR (Yin Dulin, 2007).

Effects on Plant Chlorosis

Studies on the derivatives of 4-hydroxy-3-nitrobenzoic acid, including ethyl 4-methoxy-3-nitrobenzoate, showed that these compounds could induce chlorosis in plants. The compounds caused white and yellow areas to appear in the young tissues of the plants, and it was found that ethyl-4-methoxy-3-nitrobenzoate affected the iron content and reduced the quantity of pigments significantly (Dimmock, 1967).

Role in Electrosynthesis

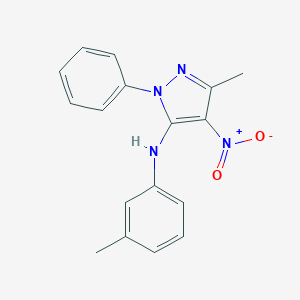

Ethyl 3-hydroxy-4-nitrobenzoate is also significant in electrosynthesis research. For example, ethyl 4-(butylamino)-3-nitrobenzoate was used in "one-pot" nitro-reductive cyclization to yield a specific benzimidazole derivative. This process highlights the compound's role in facilitating complex chemical reactions and its structural characterization using various spectroscopic methods (Sathyanarayana & Poojary, 2021).

Inhibition of Aspergillus Growth

Ethyl 3-hydroxy-4-nitrobenzoate and its derivatives have been studied for their effects on fungal growth, specifically inhibiting Aspergillus growth and aflatoxin release. This research provides insights into potential applications of these compounds in fungicide development and understanding the structure-function relationship in controlling fungal growth (Chipley & Uraih, 1980).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 3-hydroxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDARTPBFQUTSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509782 | |

| Record name | Ethyl 3-hydroxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-4-nitrobenzoate | |

CAS RN |

717-01-1 | |

| Record name | Benzoic acid, 3-hydroxy-4-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

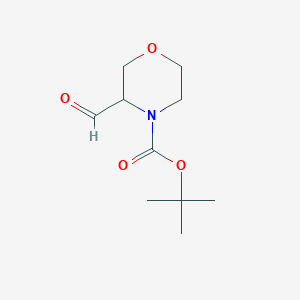

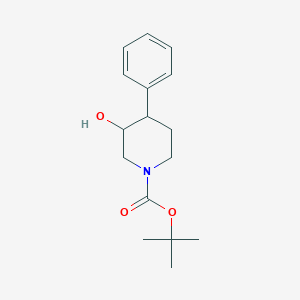

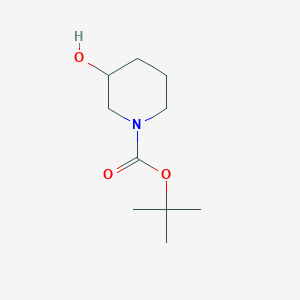

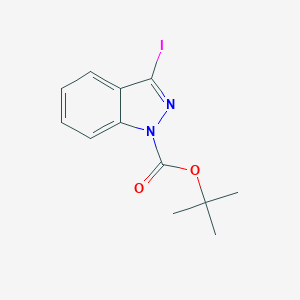

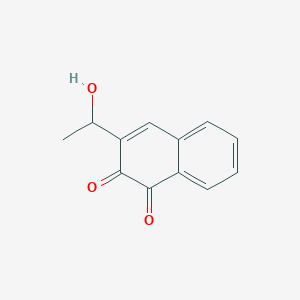

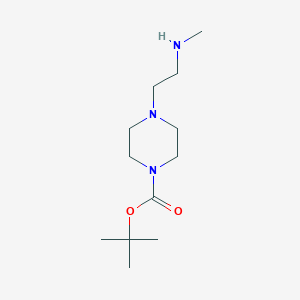

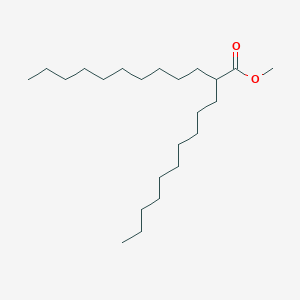

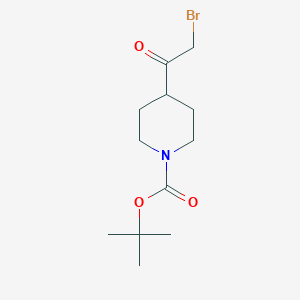

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.